Avermectin A2b monosaccharide is a derivative of the avermectin family, which are naturally occurring compounds produced by the bacterium Streptomyces avermitilis. These compounds are primarily known for their potent anti-parasitic properties and are widely used in veterinary medicine and agriculture. Avermectin A2b specifically is one of the components derived from the avermectin complex, which includes several closely related structures such as A1a, A2a, B1a, and B2a.
Avermectin compounds are produced by Streptomyces avermitilis, a soil-dwelling bacterium. The biosynthesis of avermectins involves a complex pathway that includes polyketide synthases and various modifying enzymes. The specific structure of avermectin A2b monosaccharide is influenced by genetic and environmental factors during fermentation processes.
Avermectin A2b monosaccharide belongs to the class of macrolides, characterized by a large lactone ring. This compound can be classified under:
The synthesis of avermectin A2b monosaccharide involves several key steps:
The biosynthetic pathway includes:
Avermectin A2b monosaccharide features a macrolide structure with a glycosylated component. The molecular formula can be represented as , indicating its composition.
The principal chemical reactions involved in the synthesis and modification of avermectin A2b monosaccharide include:
The stability of avermectins is influenced by pH levels; they are most stable around pH 6.2 to 6.3, which is critical during formulation processes to minimize degradation.
Avermectin A2b monosaccharide exerts its biological effects primarily through:
Studies have shown that compounds like avermectin A2b demonstrate high efficacy against nematodes and arthropods, making them valuable in both agricultural and veterinary applications.
Avermectin A2b monosaccharide is utilized in various fields:
The avermectin A2b monosaccharide originates from a highly specialized 82-kb biosynthetic gene cluster (ave) within the linear chromosome of Streptomyces avermitilis [5] [10]. This cluster comprises 18 open reading frames (ORFs) organized into three functional modules: polyketide synthase (PKS) genes (aveA1-A4), aglycone modification genes (aveC, aveD, aveE, aveF), and oleandrose biosynthesis/attachment genes (aveB1-B8) [5] [6]. The cluster exhibits convergent transcription, with aveA1/A2 and aveA3/A4 transcribed toward each other, flanking the modification and glycosylation genes [5]. Notably, the A2b pathway shares core machinery with other avermectins but diverges through substrate channeling controlled by aveC (dehydratase) and the absence of aveD (methyltransferase) activity, leading to its characteristic C5-OH group and unmethylated C25 isobutyl side chain [6] [7].
Table 1: Core Genes in the Avermectin A2b Biosynthetic Cluster
Gene | Function | Role in A2b Biosynthesis |
---|---|---|
aveA1-A4 | Polyketide synthase (12 modules) | Assembles aglycone backbone using isobutyryl-CoA starter unit |
aveC | Dehydratase | Enables C22–C23 unsaturation (A-series) |
aveF | Ketoreductase | Catalyzes C5 keto-reduction to hydroxyl group |
aveBII-BVIII | Oleandrose biosynthesis | Generates dTDP-L-oleandrose monosaccharide |
aveBI | Glycosyltransferase | Attaches oleandrose to C13 of aglycone |
Avermectin A2b aglycone assembly employs a type I modular PKS system involving four giant polypeptides (AVES1–4) with 12 functional modules [5] [9]. The A2b pathway initiates with isobutyryl-CoA as the starter unit (distinct from 2-methylbutyryl-CoA used in B-components), selectively loaded by the loading module of AVES1 [5] [7]. Module-specific activities incorporate:
Avermectin A2b features L-oleandrose monosaccharide attachment at C13, synthesized via a five-step pathway encoded by aveBII-BVIII [5] [7]:
Avermectin A2b yield is governed by hierarchical regulation:
Avermectin A2b diverges from other congeners through discrete enzymatic modifications:
Table 2: Biosynthetic Differences Between Avermectin A2b and Key Congeners
Feature | Avermectin A2b | Avermectin B1a | Avermectin A1a |
---|---|---|---|
Starter Unit | Isobutyryl-CoA | 2-Methylbutyryl-CoA | Isobutyryl-CoA |
C25 Substituent | Isobutyl (CH₂CH₃) | Isopropyl (CH₃) | Isobutyl (CH₂CH₃) |
C22–C23 Bond | Double bond (Δ22,23) | Double bond (Δ22,23) | Double bond (Δ22,23) |
C5 Modification | OH group | OH group | O-methyl group |
Sugar Units | Monosaccharide (oleandrose) | Disaccharide (oleandrosyl-oleandrose) | Monosaccharide (oleandrose) |
Key Genes | aveC⁺ aveD⁻ | aveC⁺ aveD⁺ | aveC⁻ aveD⁺ |
Table 3: Enzymatic Determinants of Avermectin Congener Diversity
Enzyme | Function | Impact on Congener Profile |
---|---|---|
Acyltransferase (Loading Module) | Starter unit selection | Isobutyryl-CoA → A-series; 2-Methylbutyryl-CoA → B-series |
AveC | C22–C23 dehydration | Δ22,23 bond → A-series; Absence → B-series* |
AveD | C5-O-methylation | O-methyl → A1/B1; OH → A2/B2 |
AveBI | Glycosylation | Mono/di-saccharide attachment |
AveF | C5-ketoreduction | Essential for all B-components |
*Note: B-series components lack C22–C23 unsaturation only if AveC is inactive [5] [7].
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